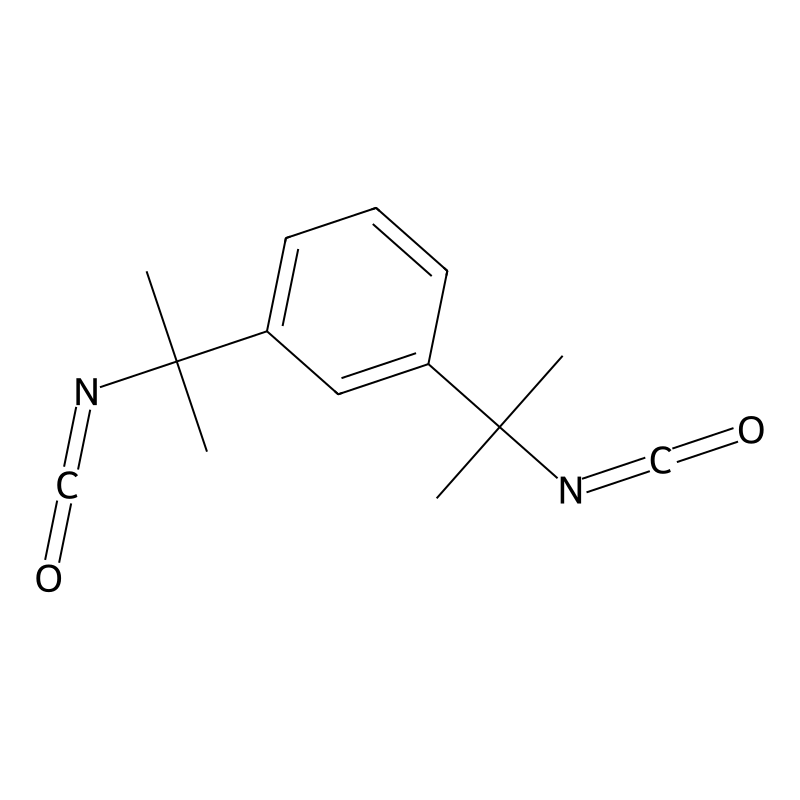

1,3-Bis(1-isocyanato-1-methylethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.29 mg/L at 25 °C (est)

Canonical SMILES

1,3-Bis(1-isocyanato-1-methylethyl)benzene is a clear, colorless liquid at room temperature. Its molecular formula is C14H16N2O2, and it has a molecular weight of approximately 244.29 g/mol . This compound is insoluble in water and reacts slowly with it. It is known for its hazardous nature, being classified as very toxic to aquatic life and potentially fatal if inhaled .

TMXDI is a hazardous material and should be handled with appropriate precautions []. Here are some key safety concerns:

- Toxicity: TMXDI is irritating to the skin, eyes, and respiratory system upon exposure []. It can cause respiratory problems, skin sensitization, and eye damage [].

- Flammability: TMXDI is not readily flammable but can decompose upon heating, releasing toxic fumes [].

- Reactivity: TMXDI can react violently with water and strong acids/bases, releasing heat and hazardous gases [].

Here are some specific research applications of 1,3-Bis(1-isocyanato-1-methylethyl)benzene:

Polymer Synthesis:

- TMXDI is a key building block in the synthesis of various polyurethanes, a class of versatile polymers with diverse applications. They are used in coatings, adhesives, elastomers, foams, and various other materials.

Crosslinking Agent:

- Due to its reactive isocyanate groups, TMXDI can act as a crosslinking agent for various polymers. It forms covalent bonds between polymer chains, improving the material's mechanical properties, such as tensile strength and thermal stability.

Functionalization of Surfaces:

- TMXDI can be used to functionalize various surfaces, introducing isocyanate groups that can further react with other molecules. This allows for the creation of tailored surface properties for specific applications, such as improved adhesion, biocompatibility, or specific functionalities.

Bioconjugation:

- Reactivity with Water: The compound reacts slowly with water, leading to the formation of urea derivatives and carbon dioxide .

- Polymerization: It can undergo polymerization reactions due to the presence of isocyanate functional groups, which can react with alcohols or amines to form polyurethanes or other polymers .

- Nucleophilic Addition: The isocyanate groups can participate in nucleophilic addition reactions with various nucleophiles such as amines and alcohols.

Research indicates that 1,3-Bis(1-isocyanato-1-methylethyl)benzene exhibits significant biological activity. In inhalation studies on rats, it was observed to cause increased lung weight and histopathological changes in the respiratory tract after prolonged exposure . This suggests potential respiratory toxicity that warrants careful handling.

Several methods exist for synthesizing 1,3-Bis(1-isocyanato-1-methylethyl)benzene:

- From Phenolic Compounds: One common approach involves the reaction of phenolic compounds with phosgene or its derivatives to introduce isocyanate groups.

- Direct Isocyanation: The compound can also be synthesized through direct isocyanation of the corresponding diamine or diol using phosgene or other isocyanate precursors.

1,3-Bis(1-isocyanato-1-methylethyl)benzene has various applications:

- Polymer Production: It is primarily used in the production of polyurethanes due to its ability to react with polyols.

- Adhesives and Sealants: The compound's reactivity makes it suitable for formulating adhesives and sealants that require durable bonding.

- Coatings: It can be utilized in coatings that demand resistance to moisture and chemicals.

1,3-Bis(1-isocyanato-1-methylethyl)benzene, with the molecular formula C₁₄H₁₆N₂O₂ and molecular weight 244.29 grams per mole, is structurally characterized by a benzene ring substituted at the 1 and 3 positions with isocyanato-functionalized isopropyl groups. The spatial configuration results in a symmetrical, rigid aromatic core with two isocyanate groups projecting from the meta positions. At room temperature, the compound exists as a colorless to light yellow clear liquid, indicating a lack of strong intermolecular interactions that would promote crystallinity under ambient conditions1 [3].

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight (g/mol) | 244.29 |

| Physical State (20 °C) | Colorless to light yellow clear liquid |

| Structural Features | Benzene ring, meta isopropyl isocyanates |

Thermal Properties: Decomposition Temperatures and Phase Transitions

The thermal behavior of 1,3-Bis(1-isocyanato-1-methylethyl)benzene is defined by its relatively low melting point and moderate boiling point under reduced pressure. The compound is sensitive to heat, light, and moisture, which can lead to decomposition or polymerization. The enthalpy of vaporization has been experimentally determined, providing insight into its volatility.

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | -10 | 1 |

| Boiling Point (°C at 0.9 mmHg) | 106 | 1 |

| Enthalpy of Vaporization (kJ/mol) | 65.2 (at 361 K) | [4] |

| Flash Point (°C) | 153 | 1 |

| Decomposition Temperature | Not explicitly reported |

The compound is classified as moisture-sensitive and heat-sensitive, which is consistent with the reactivity of isocyanate groups1.

Solubility Profiles in Organic Solvents and Reactivity with Aqueous Systems

1,3-Bis(1-isocyanato-1-methylethyl)benzene demonstrates selective solubility and pronounced reactivity depending on the solvent environment:

- Water: The compound is insoluble and reacts slowly with water, leading to hydrolysis of isocyanate groups and formation of amines and carbon dioxide1 [2].

- Ether: Readily soluble, supporting its use in organic synthesis and polymer chemistry1.

- Chloroform: Slightly soluble, indicating moderate compatibility with chlorinated solvents [2].

- Other Organic Solvents: Generally shows good solubility in a range of non-polar and moderately polar organic solvents [5].

| Solvent | Solubility Profile | Notes |

|---|---|---|

| Water | Insoluble, reacts slowly | Hydrolyzes to amines |

| Ether | Soluble | |

| Chloroform | Slightly soluble | |

| General organics | Good solubility |

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Fourier Transform Infrared, and Mass Spectral Signatures

Nuclear Magnetic Resonance

While the detailed nuclear magnetic resonance spectrum is not fully published in accessible sources, the compound's aromatic and isocyanate-substituted isopropyl groups are expected to yield characteristic chemical shifts. The spectrum is available in specialized chemical databases [6].

Fourier Transform Infrared Spectroscopy

The Fourier transform infrared spectrum of 1,3-Bis(1-isocyanato-1-methylethyl)benzene displays distinct absorption bands corresponding to the functional groups present. Notably, the isocyanate group (–N=C=O) produces a strong and sharp absorption in the region of 2125 centimeters⁻¹. Other significant peaks arise from aromatic C–H, C=C, and additional skeletal vibrations.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3000 | Aromatic C–H stretch |

| 2575 | Aliphatic C–H stretch |

| 2125 | Isocyanate (–N=C=O) stretch |

| 1725 | Aromatic C=C stretch |

| 1475, 1375 | C–H bending |

| 1250, 1225 | C–N stretch |

| 1150, 1100 | C–O stretch |

| 960, 700, 625 | Aromatic ring deformations |

Mass Spectral Signatures

The electron ionization mass spectrum of 1,3-Bis(1-isocyanato-1-methylethyl)benzene is available in standard chemical databases. The spectrum reveals a molecular ion peak corresponding to the molecular weight of 244, with fragmentation patterns characteristic of isocyanate and aromatic moieties4.

Physical Description

Color/Form

XLogP3

Boiling Point

Density

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 162 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 157 of 162 companies with hazard statement code(s):;

H315 (89.81%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (89.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (89.81%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (53.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (53.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (35.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (89.17%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (89.17%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0032 mm Hg at 25 °C

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Plastic material and resin manufacturing

Benzene, 1,3-bis(1-isocyanato-1-methylethyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

FDA approved for use in food-packaging under specific listings in the Code of Federal Regulations (CFR) Title 21-Food and Drugs Chapter I-Food and Drug Administration, Department of Health and Human Services